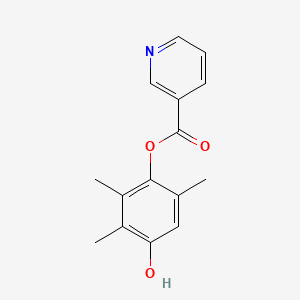
4-Hydroxy-2,3,6-trimethylphenyl pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-2,3,6-trimethylphenyl pyridine-3-carboxylate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring substituted with a hydroxy group and three methyl groups, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,3,6-trimethylphenyl pyridine-3-carboxylate typically involves the reaction of 4-hydroxy-2,3,6-trimethylphenol with pyridine-3-carboxylic acid under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Commonly used catalysts include palladium or platinum, and solvents such as ethanol or methanol are often employed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Quality control measures are implemented to monitor the reaction progress and ensure the consistency of the final product.
化学反応の分析
Types of Reactions
4-Hydroxy-2,3,6-trimethylphenyl pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-oxo-2,3,6-trimethylphenyl pyridine-3-carboxylate, while reduction could produce this compound derivatives with different functional groups.
科学的研究の応用
4-Hydroxy-2,3,6-trimethylphenyl pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 4-Hydroxy-2,3,6-trimethylphenyl pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group and the pyridine ring play crucial roles in its reactivity and binding affinity. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Further research is needed to fully elucidate the molecular mechanisms involved.
類似化合物との比較
Similar Compounds
4-Hydroxy-2,3,6-trimethylphenyl pyridine-3-carboxylate: shares similarities with other pyridine derivatives, such as 4-hydroxy-2,3,6-trimethylphenyl pyridine-2-carboxylate and 4-hydroxy-2,3,6-trimethylphenyl pyridine-4-carboxylate.
4-Hydroxy-2,3,6-trimethylphenyl pyridine-2-carboxylate: This compound has a similar structure but with the carboxylate group at the 2-position instead of the 3-position.
4-Hydroxy-2,3,6-trimethylphenyl pyridine-4-carboxylate: This compound has the carboxylate group at the 4-position.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
60729-86-4 |
|---|---|
分子式 |
C15H15NO3 |
分子量 |
257.28 g/mol |
IUPAC名 |
(4-hydroxy-2,3,6-trimethylphenyl) pyridine-3-carboxylate |
InChI |
InChI=1S/C15H15NO3/c1-9-7-13(17)10(2)11(3)14(9)19-15(18)12-5-4-6-16-8-12/h4-8,17H,1-3H3 |
InChIキー |
DWDQEBCMRVREIK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1OC(=O)C2=CN=CC=C2)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


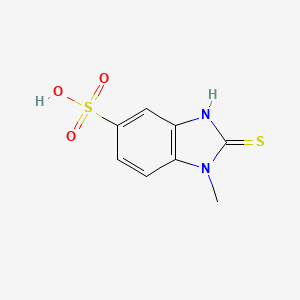
![2'-[(E)-(4-Methylphenyl)diazenyl][1,1'-biphenyl]-2-amine](/img/structure/B14603596.png)
![4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]morpholine](/img/structure/B14603600.png)
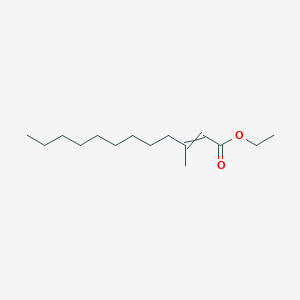
![[(E)-(dodecylhydrazinylidene)methyl]urea;nitric acid](/img/structure/B14603619.png)
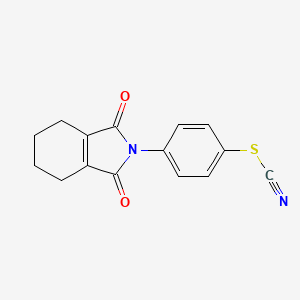

![4-Amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14603643.png)
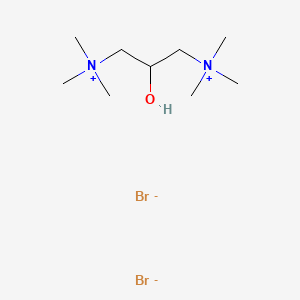
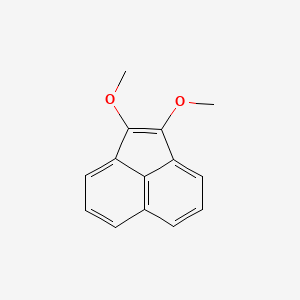
![1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl-](/img/structure/B14603669.png)
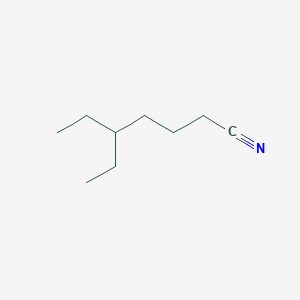

methylidene}-1-methylimidazolidine](/img/structure/B14603680.png)
